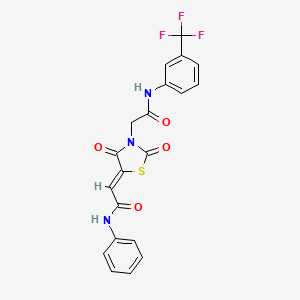
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2,4-dioxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H14F3N3O4S and its molecular weight is 449.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antioxidant Properties
A study by Lelyukh et al. (2021) involved the synthesis of novel 2-(2,4-dioxothiazolidin-5-ylidene)-acetamides with antioxidant properties, evaluated through the scavenging effect on DPPH radicals. Among the synthesized compounds, one demonstrated a radical scavenging ability of 88.9%, closely matching that of ascorbic acid. This highlights the potential of such compounds in antioxidant applications (Lelyukh et al., 2021).
Hypoglycemic Activity
Nikalje et al. (2012) reported the synthesis of novel 2,4-thiazolidinedione derivatives showing promising hypoglycemic activity in an animal model. This suggests the potential application of these compounds in managing blood sugar levels (Nikalje et al., 2012).
Anti-inflammatory Activity
Golota et al. (2015) focused on the synthesis of 4-thiazolidinone derivatives for non-steroidal anti-inflammatory drug (NSAID) applications. The compounds exhibited significant anti-exudative activity, indicating their potential as new NSAIDs (Golota et al., 2015).
Glutaminase Inhibition for Cancer Therapy
Shukla et al. (2012) explored the design and synthesis of BPTES analogs, including thiazolidinone derivatives, as glutaminase inhibitors. One analog showed similar potency and improved solubility compared to BPTES, suggesting its use in cancer therapy (Shukla et al., 2012).
Cytotoxic Activity Against Cancer Cells
Kolluri et al. (2020) synthesized novel thiazolidin-5-ylidene derivatives and evaluated their cytotoxic activity against human breast cancer cells. Some derivatives demonstrated promising cytotoxic activity, highlighting their potential in cancer treatment (Kolluri et al., 2020).
Antibacterial Activities
Juddhawala et al. (2011) reported the synthesis of N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives with evaluated in vitro antibacterial activity against various bacterial strains, indicating their potential as antimicrobial agents (Juddhawala et al., 2011).
properties
IUPAC Name |
2-[(5Z)-5-(2-anilino-2-oxoethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4S/c21-20(22,23)12-5-4-8-14(9-12)25-17(28)11-26-18(29)15(31-19(26)30)10-16(27)24-13-6-2-1-3-7-13/h1-10H,11H2,(H,24,27)(H,25,28)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAOXGIUVNDYOO-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

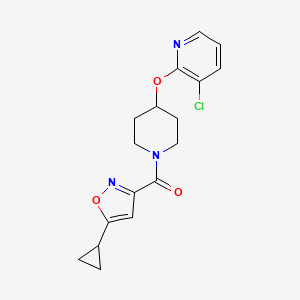
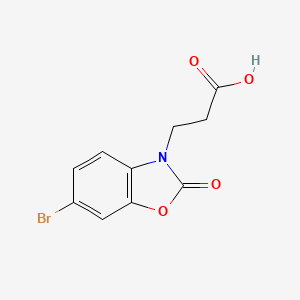
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1H-pyrazol-5-ol](/img/structure/B2743221.png)
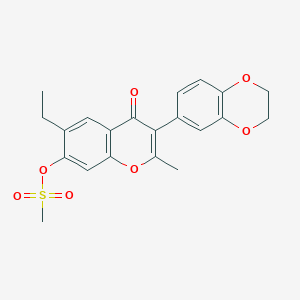
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2,2-trifluoroacetohydrazide](/img/structure/B2743225.png)


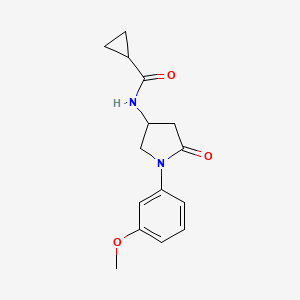

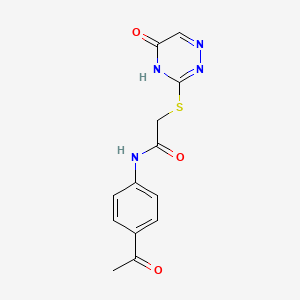

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2743233.png)
methylamine](/img/structure/B2743239.png)
